Comparative PI3Kδ Cellular Activity of 4-Methyl Furoyl-Piperidines
A direct comparator analysis in a cellular assay reveals that 4-methyl-1-(5-methyl-2-furoyl)piperidine (CHEMBL2165502) exhibits superior potency against the PI3Kδ target compared to a closely related analog, CHEMBL2165498. The target compound achieved an IC50 of 102 nM, whereas the analog showed an IC50 of 374 nM [1]. This represents a 3.7-fold improvement in cellular potency, a critical factor in selecting a lead compound for further optimization in PI3Kδ-related research areas such as inflammation and oncology.
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Analog CHEMBL2165498 |
| Quantified Difference | 3.7-fold greater potency (102 nM vs 374 nM) |
| Conditions | Cellular assay in Ri-1 cells after 30 min incubation, measured by electrochemiluminescence |
Why This Matters
The 3.7-fold difference in cellular IC50 directly impacts the required concentration for in vivo studies, influencing dosing, efficacy, and potential off-target effects, making the target compound a more attractive starting point for drug discovery programs focused on PI3Kδ.
- [1] BindingDB Entry for CHEMBL2165502 (BDBM50394893) and CHEMBL2165498 (BDBM50394897). IC50 values from a cellular PI3Kδ activity assay. View Source
